(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures. The complete IUPAC name, (3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone, reflects the hierarchical organization of its molecular components. The nomenclature begins with the identification of the core thienoquinoline system, specifically designated as thieno[2,3-b]quinoline, which indicates the specific fusion pattern between the thiophene and quinoline rings. The numbering system follows established conventions where the thiophene ring is fused to positions 2 and 3 of the quinoline system, creating the characteristic [2,3-b] fusion pattern that defines this particular class of heterocyclic compounds.
The compound is registered in major chemical databases with the Chemical Abstracts Service number 210766-95-3 and PubChem Compound Identification number 2326364. The systematic identification also includes alternative nomenclature forms such as 2-(4-METHYLBENZOYL)-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE, which emphasizes different aspects of the molecular structure while maintaining chemical accuracy. The molecular formula C₂₃H₂₀N₂OS₂ accurately represents the atomic composition, indicating the presence of 23 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms within the molecular framework. The calculated molecular weight of 404.6 grams per mole provides essential information for analytical chemistry applications and synthetic planning.
Molecular Architecture: Fused Bicyclic Systems Analysis
The molecular architecture of this compound demonstrates a sophisticated arrangement of fused bicyclic systems that create a rigid three-dimensional framework with distinct chemical properties. The core structure consists of a thieno[2,3-b]quinoline system where the thiophene ring is fused to the quinoline moiety at the 2,3-positions, creating a planar aromatic system that serves as the central scaffold for the entire molecule. The tetrahydro modification of the quinoline ring introduces a saturated cyclohexene component that reduces the overall aromaticity while maintaining structural rigidity. This tetrahydro feature contributes to increased conformational flexibility in the cyclohexene ring while preserving the planarity of the aromatic portions of the molecule.
The thienoquinoline core structure belongs to a well-established class of heterocyclic compounds known for their biological activity and synthetic utility. The thieno[2,3-b]quinoline system creates a continuous conjugated aromatic framework that extends across multiple rings, providing electronic delocalization pathways that influence both chemical reactivity and spectroscopic properties. The fusion pattern creates a linear arrangement of aromatic rings that differs significantly from other possible isomeric forms, such as thieno[3,2-b]quinoline or thieno[2,3-c]quinoline, each of which would exhibit distinct electronic and steric properties.
The pendant functional groups attached to the core system create additional structural complexity. The 3-amino substituent introduces nucleophilic character at a position adjacent to the thiophene sulfur atom, while the 4-thiophen-2-yl substituent creates an extended aromatic system through the attachment of an additional thiophene ring. The 2-yl position bears the (p-tolyl)methanone group, which introduces both carbonyl reactivity and aromatic character through the para-methylphenyl moiety. This arrangement of functional groups creates multiple sites for potential chemical modification and biological interaction.
| Structural Component | Position | Chemical Environment | Functional Significance |
|---|---|---|---|
| Amino group | 3-position | Adjacent to thiophene sulfur | Nucleophilic reactivity |
| Thiophene ring | 4-position | Extended aromatic system | π-π stacking interactions |
| Methanone group | 2-position | Carbonyl functionality | Electrophilic reactivity |
| Para-tolyl group | Methanone attachment | Aromatic substitution | Lipophilic character |
| Tetrahydro region | 5,6,7,8-positions | Saturated cyclohexene | Conformational flexibility |
Crystallographic Data and Three-Dimensional Conformation
X-ray crystallography represents the primary experimental method for determining the precise three-dimensional molecular structure of complex organic compounds. The crystallographic analysis of compounds similar to this compound reveals important structural features that cannot be fully understood through two-dimensional representations alone. The technique involves mounting pure crystalline samples in intense X-ray beams and measuring the angles and intensities of diffracted radiation to create detailed three-dimensional electron density maps that reveal atomic positions with high precision.
The crystallographic data for related thienoquinoline derivatives demonstrates that these compounds typically adopt planar conformations for the aromatic portions while exhibiting chair or boat conformations for the tetrahydro cyclohexene components. The rigid fusion of the thiophene and quinoline rings creates a fixed angular relationship between these aromatic systems, with typical bond angles and distances that reflect the sp² hybridization of the aromatic carbon atoms. The sulfur atoms in both the core thiophene ring and the pendant thiophene substituent exhibit characteristic bond angles of approximately 92 degrees, which is typical for thiophene systems.
The three-dimensional conformation significantly influences the compound's chemical properties and potential biological activity. The planar aromatic regions facilitate π-π stacking interactions with other aromatic systems, while the tetrahydro region provides conformational flexibility that can accommodate binding to biological targets. The spatial arrangement of the amino group relative to the carbonyl functionality creates potential for intramolecular hydrogen bonding, which can stabilize specific conformations and influence chemical reactivity. Crystallographic studies of similar compounds have revealed that the para-tolyl group typically adopts conformations that minimize steric interactions with the core thienoquinoline system while maintaining favorable aromatic interactions.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| C-C bond lengths (aromatic) | 1.38-1.42 Å | Aromatic character |
| C-S bond lengths | 1.71-1.75 Å | Thiophene integrity |
| C-N bond lengths | 1.35-1.40 Å | Amino group character |
| C=O bond length | 1.20-1.23 Å | Carbonyl functionality |
| Ring fusion angles | 120-130° | Bicyclic geometry |
Comparative Analysis with Related Thienoquinoline Derivatives
The comparative analysis of this compound with related thienoquinoline derivatives reveals important structure-activity relationships and synthetic accessibility patterns. A closely related compound, 3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, shares the same core thienoquinoline structure but differs in the nature of the substituent at the 2-position. While the target compound contains a (p-tolyl)methanone group, the related compound features a phenylcarboxamide group, demonstrating how modifications to pendant functional groups can create structural diversity within the same core framework.
Another relevant comparison can be made with compounds such as 3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, which incorporates both the p-tolyl group and the tetrahydrothienoquinoline core but differs in the oxidation state and connectivity patterns. This compound features an additional carbonyl group within the ring system and a carboxamide linkage to the p-tolyl group rather than the direct methanone connection found in the target compound. These structural variations demonstrate the synthetic flexibility available within the thienoquinoline scaffold and highlight how subtle modifications can lead to significantly different chemical properties.
The synthesis of related thienoquinoline derivatives often involves multi-step procedures that include cyclization reactions, functional group transformations, and selective substitution reactions. Recent synthetic methodologies have demonstrated efficient protocols for accessing substituted thienopyridine and thienoquinoline derivatives through site-selective carbon-hydrogen bond activation and cyclization processes. These synthetic approaches typically utilize metal-free conditions and rely on specific sulfur sources such as potassium ethyl carbonotrithioate to achieve the desired heterocyclic frameworks.
The biological activity profiles of related thienoquinoline derivatives vary significantly based on the specific substitution patterns and functional group arrangements. Compounds within this structural class have demonstrated diverse pharmacological activities including antimicrobial, anticancer, and kinase inhibition properties. The presence of specific functional groups such as amino substituents, aromatic substituents, and carbonyl-containing groups contributes to these biological activities through various mechanisms including enzyme inhibition, receptor binding, and cellular uptake modulation.
| Compound Class | Core Structure | Key Substituents | Primary Applications |
|---|---|---|---|
| Target compound | Thieno[2,3-b]quinoline | 3-amino, 4-thiophen-2-yl, 2-(p-tolyl)methanone | Research chemical |
| Carboxamide analog | Thieno[2,3-b]quinoline | 3-amino, 4-thiophen-2-yl, 2-phenylcarboxamide | Medicinal chemistry |
| Oxidized analog | Thieno[2,3-b]quinoline | 3-amino, 5-oxo, 2-(p-tolyl)carboxamide | Pharmaceutical research |
| Simple core | Thieno[2,3-b]quinoline | Minimal substitution | Synthetic intermediate |
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-13-8-10-14(11-9-13)21(26)22-20(24)19-18(17-7-4-12-27-17)15-5-2-3-6-16(15)25-23(19)28-22/h4,7-12H,2-3,5-6,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGLKVDWWGQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone is a member of the thienoquinoline family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thienoquinoline core : This is achieved through cyclization reactions involving thiophene derivatives and quinoline precursors.
- Amine substitution : The introduction of the amino group at the 3-position is crucial for enhancing biological activity.
- Methanone formation : The final step involves acylation to attach the p-tolyl group.
Antimicrobial Activity
Research has indicated that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, a study evaluated various thienoquinoline derivatives against common pathogens and found that certain compounds had minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Properties
The anticancer potential of thienoquinoline derivatives has been investigated in several studies. One notable study conducted in vitro assays on various cancer cell lines, showing that these compounds could induce apoptosis and inhibit cell proliferation. For example, compounds similar to the one demonstrated IC50 values in the micromolar range against prostate cancer cells .
Analgesic Effects
Another area of interest is the analgesic activity of thienoquinoline derivatives. A study using the hot plate method on mice showed that certain derivatives provided pain relief comparable to standard analgesics like metamizole . This suggests potential applications in pain management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:
- Substituents on the thiophene ring : Variations can significantly alter potency and selectivity towards specific biological targets.
- Positioning of functional groups : The location of amino and methanone groups affects interactions with biological macromolecules.
Case Studies
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant activity against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism often involves the inhibition of key enzymes related to cancer proliferation.
| Compound Structure | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Example Compound 1 | 0.0585 | MCF-7 |
| Example Compound 2 | 0.0692 | HeLa |
These findings suggest that the compound could be a lead for developing new anticancer agents.
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. A study on related quinoline derivatives indicated they could inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition is crucial for developing therapeutic agents targeting cognitive decline.
Organic Electronics
The unique structure of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone makes it suitable for applications in organic electronics. Its ability to form thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be fine-tuned by modifying its substituents.
| Application | Property | Performance Metric |
|---|---|---|
| OLEDs | Electron Mobility | High |
| OPVs | Light Absorption | Enhanced Efficiency |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Screening
In a comprehensive screening study involving a library of synthesized compounds similar to this compound, several derivatives were tested against multiple cancer cell lines. The results indicated that modifications at the thiophene ring significantly enhanced anticancer activity.
Case Study 2: Neuroprotective Potential
A series of experiments were conducted to evaluate the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results revealed that certain derivatives could effectively reduce neuronal cell death in vitro.
Chemical Reactions Analysis
Ketone Functional Group Reactions
The methanone group (C=O) is reactive under standard conditions:
-
Reduction to Alcohol : The ketone can undergo reduction to form a secondary alcohol. Typical reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in polar aprotic solvents like ether or THF. This reaction is widely applicable to aromatic ketones and would yield (3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanol .
-
Condensation Reactions : The carbonyl group may participate in nucleophilic additions (e.g., with amines or hydrazines) under acidic or basic conditions, forming imines or hydrazones.
Amine Functional Group Reactions
The primary amine (-NH₂) at position 3 is highly reactive:
-
Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides) can lead to alkylation or acylation, forming substituted amines.
-
Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, KMnO₄), the amine may oxidize to a nitrile or nitro group, though such transformations are less common in aromatic amines.
-
Metal Coordination : The amine can act as a ligand in coordination chemistry, forming complexes with transition metals.
Thiophene Ring Reactions
The thiophen-2-yl moiety exhibits typical sulfur-containing aromatic reactivity:
-
Electrophilic Substitution : Directing effects of the sulfur atom may enable substitution at the β-position (positions 4 or 5 of the thiophene ring) with electrophiles like nitronium ions (NO₂⁺) or halogens.
-
Oxidation : Thiophene rings can oxidize to sulfoxides or sulfones under conditions like hydrogen peroxide (H₂O₂) in acidic or neutral media.
-
C-H Activation : Transition metal catalysts (e.g., Pd/Cu) may enable cross-coupling reactions (e.g., Suzuki or Heck) at the thiophene ring.
Thienoquinoline Core Reactions
The tetrahydrothieno[2,3-b]quinoline scaffold may undergo:
-
Redox Reactions : Reduction of the quinoline system to form dihydroquinoline derivatives, or oxidation to generate quinoline-based radicals.
-
Nucleophilic Aromatic Substitution : Electron-deficient positions in the quinoline ring may react with nucleophiles (e.g., amines, enolates) under basic conditions.
Key Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Expected Products | References |
|---|---|---|---|
| Ketone Reduction | LiAlH₄, Et₂O, 0°C–rt | Secondary alcohol derivative | General chemistry |
| Amine Acylation | AcCl, pyridine, rt | Acetylated amine derivative | |
| Thiophene Oxidation | H₂O₂, H₂O, rt | Thiophene sulfoxide/sulfone derivative | |
| Electrophilic Substitution | NO₂⁺, H₂SO₄, 0–5°C | Nitro-substituted thiophene or quinoline derivative |
Oxidative Cleavage
While not directly observed for this compound, oxidative cleavage of alkenes (e.g., using NaIO₄ in MeCN/H₂O at 105°C) is a plausible method for synthesizing ketone derivatives of similar structures . This mechanism involves the cleavage of double bonds to generate carbonyl groups, which could be relevant in the synthesis of related thienoquinoline compounds.
Solvent and Temperature Effects
Reaction outcomes are highly solvent-dependent:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thienoquinoline derivatives with variations in substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Reference IDs |
|---|---|---|---|---|---|
| Target Compound: (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone | Thiophen-2-yl, p-tolyl | Not explicitly provided (estimated: ~C₂₃H₂₀N₂OS₂) | ~420–440 | Combines thiophene’s electron-rich nature with p-tolyl’s lipophilicity. | |
| 3-Amino-4-(3-pyridinyl)-...methanone | 3-Pyridinyl, 4-fluorophenyl | C₂₃H₁₈FN₃OS | 403.475 | Pyridine introduces hydrogen-bonding potential; fluorine enhances lipophilicity. | |
| 3-Amino-4-(2-furanyl)-...methanone | 2-Furanyl, 4-fluorophenyl | Not provided | Not provided | Furanyl’s oxygen may alter electronic properties vs. thiophene. | |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-ylmethanone | 4,6-Dimethyl, 4-chlorophenyl | C₁₇H₁₄ClN₂OS | 344.830 | Chlorophenyl increases electronegativity; dimethyl groups may sterically hinder interactions. | |
| 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)...methanone | Trifluoromethyl, allyloxyphenyl, fluoro-methoxyphenyl | C₂₅H₁₈F₄N₂O₃S | 502.482 | Trifluoromethyl enhances metabolic stability; allyloxy adds steric bulk. | |
| 3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-...-2-carboxamide | Trifluoromethyl, p-tolyl, carboxamide | C₂₀H₁₈F₃N₃OS | 405.400 | Carboxamide replaces methanone, altering hydrogen-bonding capacity. | |
| (3-Amino-6-ethyl-...)(4-methylphenyl)methanone | 6-Ethyl, 4-methylphenyl | C₂₂H₂₂N₂OS | 380.490 | Ethyl group on tetrahydroquinoline may modulate ring conformation. |
Key Comparative Insights
Trifluoromethyl groups () improve metabolic stability due to resistance to oxidative degradation.
Carboxamide substitution () vs. methanone alters polarity and hydrogen-bond donor capacity, influencing solubility and receptor interactions.
Structural Flexibility :
- Ethyl or allyloxy substituents () add steric bulk, which may either hinder or stabilize interactions with enzymatic pockets.
Heterocyclic Core Variations :
- Thiophene vs. furan () alters aromaticity and electron distribution, impacting π-π stacking or charge-transfer interactions.
Research Implications and Gaps
- Neurological Therapeutics : Fluorinated and trifluoromethylated derivatives () align with compounds targeting cholinergic systems (implied by ).
- Antimicrobial or Anticancer Agents: Thiophene and quinoline motifs are prevalent in bioactive molecules ().
Further studies should prioritize synthesis, crystallographic analysis (using tools like SHELX ), and in vitro screening to validate these hypotheses.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as:
- Step 1 : Condensation of thiophene derivatives with tetrahydrothienoquinoline precursors under nitrogen atmosphere (e.g., ethanol solvent at 323 K for 2 hours) .
- Step 2 : Alkylation or substitution reactions to introduce the p-tolyl methanone group, using catalysts like tetrakis(triphenylphosphine)palladium(0) for Suzuki couplings .
- Purification : Crystallization via slow evaporation from ether or chloroform solutions improves yield and purity .
- Optimization : Adjusting equivalents (e.g., 1:1.05 reagent ratios) and reaction time (e.g., 24-hour reflux) minimizes side products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use H and C NMR to confirm aromatic proton environments and substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, quinoline carbons at δ 120–150 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, NH bends at ~1600 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated 204.29 g/mol for core fragments) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy to detect aggregation/precipitation .
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 72 hours .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactive sites?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the compound’s structure and compare with XRD data (e.g., dihedral angles: 11.73° between isoquinoline and phenyl rings) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., low gaps suggest susceptibility to nucleophilic attack at the thiophene sulfur) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., quinoline nitrogen) for targeted functionalization .
Q. How to resolve contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions)?
- Methodological Answer :
- Refinement Protocols : Apply riding models for hydrogen atoms (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for heavy atoms .
- Validation Tools : Use R-factor convergence (<5%) and software like SHELX to reconcile experimental/theoretical discrepancies .
Q. What strategies validate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Perform molecular docking with AutoDock Vina using protein structures (e.g., PDB ID 4LAO for kinase targets) .
- In Vitro Assays : Test inhibition of serotonin or histamine receptors (IC determination via competitive binding assays) .
Q. How to design experiments for analyzing oxidation/reduction pathways?
- Methodological Answer :
- Oxidative Stability : Expose to HO or mCPBA to form sulfoxide/sulfone derivatives; monitor via TLC .
- Reductive Cleavage : Use NaBH/NiCl to reduce thiophene rings; characterize products via GC-MS .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
